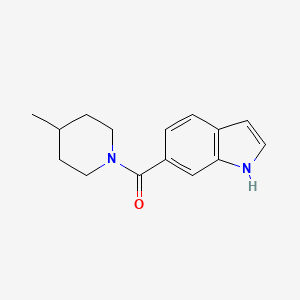

(1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone

Description

Properties

IUPAC Name |

1H-indol-6-yl-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-11-5-8-17(9-6-11)15(18)13-3-2-12-4-7-16-14(12)10-13/h2-4,7,10-11,16H,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEWUSCCSCKHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone typically involves the reaction of an indole derivative with a piperidine derivative under specific reaction conditions. The synthetic route may include steps such as:

Formation of the Indole Derivative: This can be achieved through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Formation of the Piperidine Derivative: This can be synthesized through the hydrogenation of pyridine or by the reduction of piperidone.

Coupling Reaction: The indole and piperidine derivatives are then coupled using a suitable coupling agent, such as a carbodiimide, to form the desired compound.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reaction conditions to meet production demands.

Chemical Reactions Analysis

(1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Characteristics

The compound consists of three main components:

- Indole Ring : Known for its presence in many bioactive compounds, contributing to neuropharmacological effects.

- Piperidine Moiety : Associated with analgesic and anti-inflammatory properties.

- Substituents : The specific substitution pattern on the indole ring enhances interactions with biological targets.

Medicinal Chemistry

Therapeutic Potential :

Research indicates that (1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone may serve as a therapeutic agent due to its unique structure and biological activity. It has been studied for its potential as a histamine H3 receptor antagonist , which is significant for treating conditions such as obesity, cognitive disorders, and sleep regulation .

Case Studies :

- Histamine H3 Receptor Antagonism : The compound's ability to antagonize histamine H3 receptors has been linked to various therapeutic effects. This receptor plays a crucial role in neurotransmission and immune responses, making it a target for drug development aimed at treating neurological and metabolic disorders .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory and analgesic properties, suggesting that this compound may exhibit similar pharmacological profiles.

Biological Studies

The compound has been utilized in various biological studies focusing on:

- Receptor Binding Studies : These studies assess the binding affinity of the compound to specific receptors, elucidating its mechanism of action and potential therapeutic effects.

- Enzyme Inhibition : Investigations into how the compound inhibits specific enzymes can provide insights into its pharmacodynamic properties .

Chemical Biology

In chemical biology, this compound serves as a probe for studying protein-ligand interactions. Its structural complexity allows researchers to explore how it interacts with various biological macromolecules, potentially leading to the discovery of new therapeutic agents.

Industrial Applications

The compound is also being explored for its utility in:

- Synthesis of Complex Organic Molecules : Its structure can be leveraged as an intermediate in pharmaceutical manufacturing processes.

- Development of New Therapeutic Agents : The unique structural characteristics allow it to serve as a scaffold for designing new drugs targeting other receptors or enzymes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent targeting histamine H3 receptors; anti-inflammatory properties. |

| Biological Studies | Receptor binding studies; enzyme inhibition assessments. |

| Chemical Biology | Probe for studying protein-ligand interactions. |

| Industrial Applications | Intermediate in pharmaceutical synthesis; scaffold for new drug development. |

Mechanism of Action

The mechanism of action of (1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues

Indole/Indazole Derivatives

- (1-Ethyl-6-fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (): Replacing indole with indazole (an aromatic system with two adjacent nitrogen atoms) enhances metabolic stability.

- (6-(Dimethylamino)-1H-indol-2-yl)-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone (): Substitution at the indole 2-position with a dimethylamino group introduces strong electron-donating effects, while the pyridoindole moiety adds rigidity. This contrasts with the target compound’s 6-position substitution, which may alter electronic distribution and NLO properties .

Piperidine/Piperazine Derivatives

- (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone (): Replacing piperidine with piperazine (a six-membered ring with two nitrogen atoms) increases basicity and hydrogen-bonding capacity. The 4-methylpiperazine variant shows higher solubility in aqueous media compared to the target compound’s 4-methylpiperidine .

- This difference may influence toxicity profiles .

Heterocyclic Core Modifications

- Benzothiazole Derivatives ():

Replacing indole with benzothiazole (a sulfur- and nitrogen-containing heterocycle) alters electronic properties, as benzothiazole is more electron-deficient. This could reduce NLO efficacy but improve thermal stability .

Physicochemical Properties

- Thermal Stability: Tetrazole-based methanones () decompose at higher temperatures (>250°C) due to extensive hydrogen bonding, suggesting that indole derivatives may require stabilization for high-temperature applications .

- Solubility : Piperazine derivatives (e.g., ) exhibit lower LogP values than piperidine analogues, indicating better aqueous solubility .

Biological Activity

(1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the indole and piperidine moieties, is being investigated for its potential applications in treating various diseases, particularly in oncology and neurology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes an indole ring, which is known for its role in various biological processes, and a piperidine ring that enhances the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound acts as a histamine H3 receptor antagonist, which plays a crucial role in neurotransmission and could be beneficial in treating neurological disorders.

- Enzyme Inhibition : It may inhibit certain enzymes involved in critical biochemical pathways, leading to modulation of cellular processes such as apoptosis and proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), this compound demonstrated significant inhibition of cell growth. The compound induced apoptosis at concentrations as low as 1.0 μM, enhancing caspase activity significantly .

| Cell Line | IC50 (μM) | Apoptosis Induction |

|---|---|---|

| MDA-MB-231 | 10.0 | Yes |

| HepG2 | 6.5 | Yes |

Antimicrobial Activity

The compound has shown antimicrobial properties against various pathogens:

- Mycobacterium tuberculosis : It exhibited promising activity with a minimum inhibitory concentration (MIC) lower than 20 μM, indicating potential as an anti-tubercular agent .

| Pathogen | MIC (μM) |

|---|---|

| Mycobacterium tuberculosis | <20 |

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Breast Cancer Cells : A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in significant morphological changes indicative of apoptosis. The enhancement of caspase activity further confirmed its apoptotic effects .

- Antimicrobial Screening : In a high-throughput screening against Mycobacterium tuberculosis, this compound was one of the top hits, demonstrating effective inhibition at low concentrations, thus highlighting its potential for further development as an anti-tubercular drug .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions, such as solvent selection (e.g., dimethyl sulfoxide for polar intermediates), temperature control (e.g., reflux in ethanol for acid/base stability), and catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling reactions). For example, Suzuki coupling under Pd catalysis (yields 40–55%) requires inert atmospheres and precise stoichiometry . Acidic/basic conditions may lead to structural rearrangements (e.g., sulfonyl group migration under H₂SO₄), necessitating pH monitoring to avoid undesired byproducts . Purification via column chromatography with gradients of ethyl acetate/hexane can enhance purity (>95%) .

Q. What are the stability challenges of this compound under physiological conditions, and how can they be mitigated?

- Methodological Answer : The compound’s methanone group is prone to hydrolysis in pH 7.4 buffers (half-life 12–18 hours), forming carboxylic acid derivatives. Oxidative demethylation in human liver microsomes further reduces stability (half-life 2–4 hours) . To mitigate degradation, researchers should:

- Use prodrug strategies (e.g., esterification of the methanone).

- Conduct stability assays in simulated gastric/intestinal fluids to identify degradation hotspots.

- Employ lyophilization for long-term storage to minimize hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the indole and piperidine moieties. For example, ¹H NMR peaks at δ 7.2–7.6 ppm (indole aromatic protons) and δ 2.8–3.2 ppm (piperidine methylene) are diagnostic. Mass spectrometry (HRMS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 295.18). Infrared (IR) spectroscopy identifies carbonyl stretches (~1650 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications to the indole or piperidine rings alter biological activity?

- Methodological Answer : Comparative studies of analogs (e.g., 4-fluorophenyl or pyridinyl substitutions) reveal that electron-withdrawing groups on the indole ring enhance receptor binding affinity, while methyl groups on piperidine improve metabolic stability. For instance, replacing the indole with a benzimidazole reduces CNS penetration due to increased polarity . Structure-activity relationship (SAR) models using molecular docking (e.g., AutoDock Vina) can predict binding to targets like 5-HT receptors .

Q. What experimental designs address contradictions in reported biological activity data (e.g., antitumor vs. neuropharmacological effects)?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or concentration ranges). To resolve this:

- Use orthogonal assays (e.g., SPR for binding kinetics and cell viability assays for cytotoxicity).

- Validate target engagement via knock-out models (e.g., CRISPR/Cas9-edited cells).

- Compare results with structurally validated analogs (e.g., JNJ-42048232 derivatives) to isolate pharmacophore contributions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over time, identifying key residues (e.g., Tyr95 in CB1 receptors). Free energy perturbation (FEP) calculations quantify binding energy changes from substituent modifications. Pair these with in vitro data (e.g., ITC for ΔG validation) .

Structural and Mechanistic Questions

Q. What crystallographic data exist for this compound, and how do hydrogen-bonding patterns influence reactivity?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular hydrogen bonds between the methanone oxygen and adjacent NH groups (e.g., bond length 2.89 Å), stabilizing the lattice and reducing nucleophilic susceptibility. This steric hindrance explains low reactivity in SN2 reactions .

Q. How does the compound’s degradation profile impact in vivo pharmacokinetic studies?

- Methodological Answer : Rapid oxidative demethylation in liver microsomes necessitates metabolite identification via LC-MS/MS. Pharmacokinetic modeling (e.g., using Phoenix WinNonlin) can adjust dosing regimens to account for first-pass metabolism. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) may prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.